molecular formula C12H19Cl2NS B1422923 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1311314-56-3

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride

Cat. No.: B1422923
CAS No.: 1311314-56-3
M. Wt: 280.3 g/mol
InChI Key: MWGIRCDAOXHNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an ethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 2-methylpropyl mercaptan, and ethanamine.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with 2-methylpropyl mercaptan in the presence of a suitable catalyst to form an intermediate compound.

    Amine Addition: The intermediate compound is then reacted with ethanamine under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenylpropylamines.

Scientific Research Applications

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine
  • 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine sulfate
  • 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine phosphate

Uniqueness

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as:

  • Enhanced Solubility : The hydrochloride salt form increases the compound’s solubility in water, making it more suitable for biological and medical applications.
  • Stability : The presence of the hydrochloride group enhances the compound’s stability, allowing for longer shelf life and better handling.
  • Reactivity : The unique combination of functional groups in the compound allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGIRCDAOXHNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 2
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 3
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 4
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 5
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Reactant of Route 6
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.